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Compound Name: PQR620

Cat. No.: B8181751 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Experimental Evaluation of

the Potent and Selective mTORC1/2 Inhibitor PQR620.

Introduction
PQR620 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that

selectively targets the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of

cell growth, proliferation, and survival.[1][2][3] As a dual inhibitor of both mTOR Complex 1

(mTORC1) and mTOR Complex 2 (mTORC2), PQR620 offers a more comprehensive blockade

of the PI3K/Akt/mTOR signaling pathway compared to earlier generations of mTOR inhibitors.

[2][4] This technical guide provides a detailed overview of the chemical structure,

physicochemical and pharmacological properties, and key experimental methodologies for the

evaluation of PQR620, intended for researchers, scientists, and professionals in the field of

drug development.

Chemical Structure and Identity
PQR620, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-

yl]-4-(difluoromethyl)-2-pyridinamine, was rationally designed as a derivative of bimiralisib

(PQR309).[5] The key structural modifications, including the substitution of a trifluoromethyl

group with a difluoromethyl group and the replacement of morpholino groups with oxo-

azabicyclo moieties, led to a significant increase in selectivity and potency for mTOR over

phosphoinositide 3-kinases (PI3Ks).[2]
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Identifier Value

IUPAC Name

5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-

yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-

amine

CAS Number 1927857-56-4[5]

Molecular Formula C₂₁H₂₅F₂N₇O₂[5]

Molecular Weight 445.47 g/mol

SMILES
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(

C=C4C(F)F)N)N5C6CCC5COC6

Physicochemical and Pharmacokinetic Properties
PQR620 exhibits favorable physicochemical and pharmacokinetic profiles, contributing to its

potential as a therapeutic agent. It is characterized by good oral bioavailability and the ability to

penetrate the blood-brain barrier.[1][6]

Table 1: Physicochemical Properties of PQR620

Property Value Reference

logD (pH 7.4) 3.47 [2]

clogP 3.06 [2]

Solubility in DMSO 6.4 mg/mL [7][8]

CNS MPO Score 3.8 [2]

Table 2: Pharmacokinetic Parameters of PQR620 in Mice (50 mg/kg, oral administration)
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Parameter Plasma Brain Reference

Cmax 4.8 µg/mL 7.7 µg/mL [9][10]

Tmax 30 minutes 30 minutes [9][10]

t½ ~5 hours ~5 hours [9][10]

AUC₀-tz 20.5 µgh/mL 30.6 µgh/mL [9][10]

Pharmacological Properties and Mechanism of
Action
PQR620 is a potent and highly selective ATP-competitive inhibitor of mTOR, demonstrating

over 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[6] It effectively

inhibits both mTORC1 and mTORC2, leading to the downstream suppression of key signaling

proteins involved in cell growth and proliferation.

Table 3: In Vitro Potency and Cellular Activity of PQR620

Target/Assay IC₅₀ / Kᵢ Cell Line Reference

mTOR (enzymatic

binding)
Kᵢ = 10.8 nM - [2]

PI3Kα (enzymatic

binding)
Kᵢ = 4.2 µM -

p-Akt (Ser473)

inhibition
0.2 µM A2058 melanoma [6][7][8]

p-S6 (Ser235/236)

inhibition
0.1 µM A2058 melanoma [6][7][8]

Cell Proliferation

(median)
250 nM

44 lymphoma cell

lines
[7]

The mechanism of action of PQR620 involves the direct inhibition of mTOR kinase activity

within both mTORC1 and mTORC2 complexes. This leads to reduced phosphorylation of
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downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by

mTORC1, and protein kinase B (Akt) at serine 473 by mTORC2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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